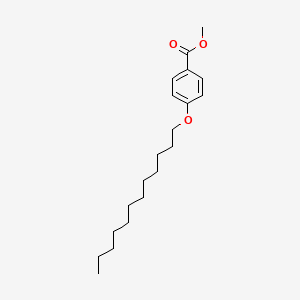

Methyl 4-(dodecyloxy)benzoate

Descripción general

Descripción

Methyl 4-(dodecyloxy)benzoate is an organic compound with the molecular formula C20H32O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a dodecyloxy group. This compound is known for its hydrophobic properties and is used in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-(dodecyloxy)benzoate can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile and requires heating for several hours . Another method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes use similar reagents and conditions as the laboratory methods but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining product quality.

Análisis De Reacciones Químicas

Saponification

The ester group undergoes hydrolysis in alkaline conditions (e.g., NaOH) to form the sodium salt of 4-(dodecyloxy)benzoic acid and methanol.

Transesterification

The ester can react with alcohols (e.g., ethanol) in acidic or basic catalysts to exchange the methyl group with another alkyl chain.

Amidation and Cyclization

In related compounds, esters are converted to amides via amidation with amino alcohols (e.g., N-(2-hydroxyethyl)amine), followed by cyclization to form oxazolines .

Substitution Reactions

The terminal hydroxyl group in precursor molecules (e.g., 4-hydroxybenzaldehyde) can undergo alkylation with dodecyl bromide to form intermediates for further esterification .

Key Observations:

-

Thermal Stability : Variations in alkyl chain length (e.g., 8–12 carbons) significantly affect melting and clearing temperatures .

-

Phase Behavior : Compounds with dodecyloxy chains typically show smectic (SmC) and nematic (N) phases, as observed in differential scanning calorimetry (DSC) and polarized optical microscopy .

| Compound | Transition Temperatures (°C) | Mesophase Sequence |

|---|---|---|

| BDBB | Cr 391.18 SmC 432.15 N 467.82 Iso | Cr → SmC → N → Iso |

| (Data from DSC analysis) |

Characterization Techniques

-

NMR Spectroscopy : Confirms substitution patterns and structural integrity (e.g., ¹H NMR shows aromatic protons at δ 6.86–7.87 ppm) .

-

DSC and Polarized Optical Microscopy : Determine phase transitions and mesophase textures .

-

Elemental Analysis : Verifies molecular composition (e.g., C, H, N, O content) .

Reaction Mechanism Insights

Density functional theory (DFT) studies indicate planar molecular geometries, critical for liquid crystal alignment . The dodecyloxy chain’s flexibility and length optimize intermolecular interactions, enabling stable mesophases .

This synthesis and reaction profile underscores the compound’s utility in materials science, particularly for liquid crystal displays and surfactants.

Aplicaciones Científicas De Investigación

Methyl 4-(dodecyloxy)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying hydrophobic interactions in biological systems.

Medicine: Research is being conducted on its potential use in drug delivery systems due to its hydrophobic properties.

Industry: It is used in the production of polymers and other materials that require hydrophobic characteristics

Mecanismo De Acción

The mechanism by which Methyl 4-(dodecyloxy)benzoate exerts its effects is primarily through hydrophobic interactions. The dodecyloxy group provides a long hydrophobic tail that can interact with other hydrophobic molecules or surfaces. This property makes it useful in applications such as drug delivery, where it can help in the encapsulation and transport of hydrophobic drugs .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(decyloxy)benzoate

- Methyl 3-(dodecyloxy)benzoate

- Methyl 4-(dodecyloxy)benzoylacetate

Uniqueness

Methyl 4-(dodecyloxy)benzoate is unique due to its specific hydrophobic properties and the length of its dodecyloxy chain. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the formulation of hydrophobic coatings and in the study of lipid bilayers .

Actividad Biológica

Methyl 4-(dodecyloxy)benzoate is an organic compound classified as an ester with significant biological activity. This compound features a dodecyloxy group attached to the para position of the benzoate ring, contributing to its amphiphilic nature and potential applications in various fields, including pharmaceuticals and materials science. The following sections detail its synthesis, biological properties, and applications.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between methyl 4-hydroxybenzoate and dodecyl bromide. The general reaction mechanism can be outlined as follows:

- Reactants : Methyl 4-hydroxybenzoate and dodecyl bromide.

- Catalysts : Base catalysts such as potassium carbonate are often used.

- Solvents : Common solvents include butanone or dichloromethane.

- Reaction Conditions : The reaction is conducted under reflux conditions to facilitate the nucleophilic substitution.

The overall reaction can be represented as:

Lipophilicity and Membrane Interaction

This compound's long dodecyloxy chain enhances its lipophilicity, allowing it to integrate into lipid membranes effectively. This property is crucial for its biological activity, particularly in influencing membrane fluidity and permeability, which can affect various cellular processes such as signal transduction and ion transport .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound's ability to disrupt microbial membranes suggests potential applications in antimicrobial formulations. Its effectiveness against various bacterial strains is under investigation, with preliminary studies indicating promising results .

Case Studies

- Liquid Crystal Applications : this compound has been studied for its role in liquid crystal technologies due to its ability to align molecules in response to electric fields. This alignment is influenced by the flexibility of the dodecyloxy chain, which enhances fluidity and reduces viscosity in liquid crystalline phases .

- Drug Delivery Systems : The amphiphilic nature of this compound makes it suitable for drug delivery applications. Its integration into lipid environments allows for improved solubility of hydrophobic drugs, enhancing their bioavailability .

Research Findings

Recent studies have focused on the thermodynamic properties and phase transitions of this compound using differential scanning calorimetry (DSC). These studies reveal distinct melting temperatures and mesomorphic properties critical for understanding its behavior in liquid crystal applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| Methyl 3,4,5-tris(decyloxy)benzoate | Three decyloxy groups on benzoate | Antimicrobial, anti-inflammatory | Drug delivery systems |

| Methyl 3,4,5-tris(4-dodecyloxybenzyl) | Dendritic structure | Potentially liquid crystalline | Mesogenic monomer |

| Methyl 3-hydroxybenzoate | Simple benzoic acid derivative | Antimicrobial | Preservatives |

Propiedades

IUPAC Name |

methyl 4-dodecoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-17-23-19-15-13-18(14-16-19)20(21)22-2/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOSHBXNKOBBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343809 | |

| Record name | METHYL 4-DODECYLOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40654-49-7 | |

| Record name | Benzoic acid, 4-(dodecyloxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40654-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 4-DODECYLOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(dodecyloxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.